
Methyl bis(bromomethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(bromomethyl)phosphinate is an organophosphorus compound with the molecular formula C3H7Br2O2P It is a derivative of phosphinic acid and contains two bromomethyl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl bis(bromomethyl)phosphinate can be synthesized through a multi-step process. One common method involves the reaction of methyl phosphinate with bromine in the presence of a suitable solvent. The reaction typically proceeds as follows:
- Methyl phosphinate is dissolved in a solvent such as carbon tetrachloride (CCl4).
- Bromine is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- The reaction mixture is stirred for several hours until the desired product is formed.
- The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis(bromomethyl)phosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl phosphinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include phosphinate esters, phosphinamides, and phosphinothioates.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include reduced phosphinate derivatives and methyl phosphinate.
Aplicaciones Científicas De Investigación
Methyl bis(bromomethyl)phosphinate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organophosphorus compounds.
Materials Science: The compound is used in the preparation of flame retardants and polymer additives.
Biological Research: It is employed in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for phosphonate-based drugs.
Mecanismo De Acción
The mechanism of action of methyl bis(bromomethyl)phosphinate involves its interaction with nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The phosphorus atom in the compound can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bis(bromomethyl)phosphinate: Similar in structure but with an ethyl group instead of a methyl group.
Phenyl bis(bromomethyl)phosphinate: Contains a phenyl group in place of the methyl group.
Dimethyl phosphinate: Lacks the bromomethyl groups and has two methyl groups attached to the phosphorus atom.
Uniqueness
Methyl bis(bromomethyl)phosphinate is unique due to the presence of two bromomethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
IUPAC Name |
bromo-[bromomethyl(methoxy)phosphoryl]methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br2O2P/c1-7-8(6,2-4)3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWUHMWRSRTOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2833850.png)
![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)
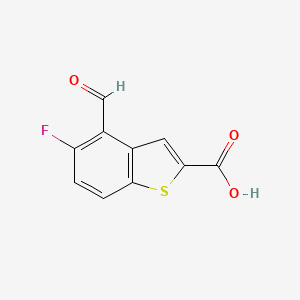
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

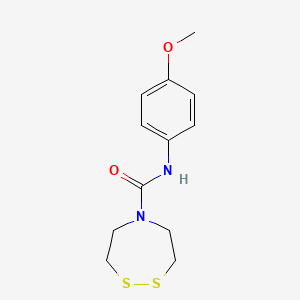
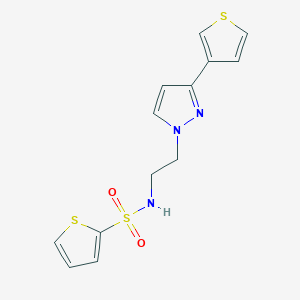
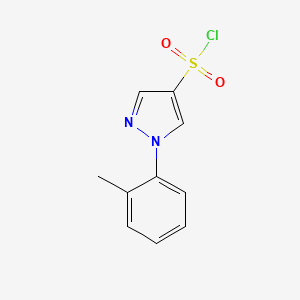
![2-(But-2-yn-1-ylsulfanyl)-6-chloro-8-methyl-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2833866.png)
![N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833867.png)
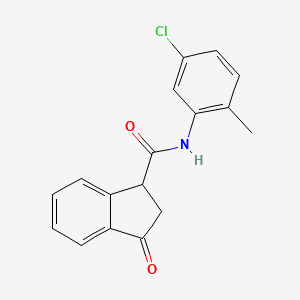
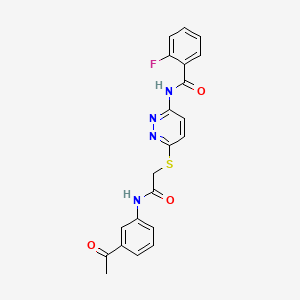
methanethione](/img/structure/B2833872.png)
